

Application and Protocol Guide: Quantitative Analysis of 4-Aminotetrahydrofuran-3-ol

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Compound of Interest

Compound Name: 4-Aminotetrahydrofuran-3-ol

Cat. No.: B138653

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Introduction

4-Aminotetrahydrofuran-3-ol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its precise quantification in reaction mixtures, process streams, and final products is critical for ensuring reaction efficiency, product purity, and overall quality control in drug development and manufacturing. The inherent polarity and structural features of **4-Aminotetrahydrofuran-3-ol**, containing both a primary amine and a secondary alcohol functional group, present unique challenges for chromatographic analysis.^{[1][2][3]} This application note provides detailed protocols for two robust and validated analytical methods for the quantification of **4-Aminotetrahydrofuran-3-ol**: Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS).

The choice between these methods will depend on the available instrumentation, the required sensitivity, and the sample matrix. The GC-MS method is a cost-effective and widely available technique, but it requires a derivatization step to improve the volatility and chromatographic behavior of the analyte. The HILIC-LC-MS/MS method offers high sensitivity and selectivity and allows for the direct analysis of the polar analyte without derivatization, making it particularly suitable for complex matrices and low-level quantification.^{[4][5][6]}

Chemical Properties of 4-Aminotetrahydrofuran-3-ol

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

Property	Value	Source
Molecular Formula	C ₄ H ₉ NO ₂	[1]
Molecular Weight	103.12 g/mol	[1]
XLogP3	-1.6	[1]
Boiling Point	Not available (likely decomposes)	
pKa (amine)	~9-10 (estimated)	
pKa (alcohol)	~16-18 (estimated)	

The highly polar nature, indicated by the negative XLogP3 value, makes it poorly retained on traditional reversed-phase HPLC columns and non-volatile for direct GC analysis.[\[1\]](#)

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Rationale and Approach

Direct GC analysis of **4-Aminotetrahydrofuran-3-ol** is challenging due to its high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and strong adsorption to the GC system.[\[7\]](#)[\[8\]](#) Derivatization is a crucial step to convert the polar amine and hydroxyl groups into less polar, more volatile, and thermally stable derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#) Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for derivatizing both amines and alcohols.[\[9\]](#) This method describes the quantification of **4-Aminotetrahydrofuran-3-ol** after derivatization with BSTFA.

Experimental Workflow



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Caption: Workflow for the GC-MS analysis of **4-Aminotetrahydrofuran-3-ol**.

Detailed Protocol

1. Materials and Reagents:

- **4-Aminotetrahydrofuran-3-ol** standard ($\geq 98\%$ purity)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Anhydrous Pyridine or Acetonitrile
- Methanol (HPLC grade)
- Ethyl Acetate (GC grade)
- Internal Standard (IS) solution (e.g., 1,4-Bis(trimethylsilyl)benzene in Ethyl Acetate)
- Reaction vials (2 mL) with PTFE-lined caps

2. Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-Aminotetrahydrofuran-3-ol** and dissolve in 10 mL of methanol.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
- Sample Preparation: If the sample is in a solid form, dissolve a known amount in methanol. If it is in a liquid matrix, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate after basification) to isolate the analyte.[\[11\]](#)

3. Derivatization Procedure:

- Transfer 100 μL of the standard solution or sample extract into a reaction vial.
- Add 10 μL of the internal standard solution.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue and vortex briefly.
- Add 100 µL of BSTFA with 1% TMCS to the vial.^[8]
- Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
- Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Conditions:

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature	250°C
Injection Mode	Splitless (1 µL injection volume)
Oven Program	80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas	Helium, constant flow at 1.2 mL/min
Mass Spectrometer	Agilent 5977A MSD or equivalent
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
SIM Ions	To be determined by analyzing the derivatized standard. Expect ions corresponding to the di-TMS derivative.

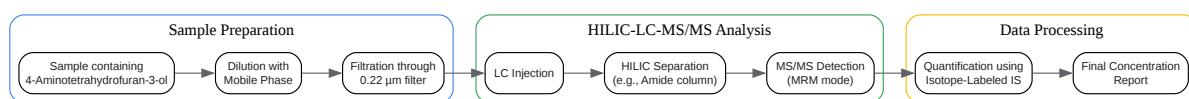
Method Validation Parameters (Typical)

Parameter	Expected Range
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.1 - 0.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.5 - 2 $\mu\text{g/mL}$
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

Method 2: Quantification by HILIC-LC-MS/MS Rationale and Approach

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for the separation of highly polar compounds that are not well-retained by reversed-phase chromatography.[\[12\]](#) [\[13\]](#)[\[14\]](#) In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile.[\[14\]](#)[\[15\]](#) This allows for the retention and separation of polar analytes like **4-Aminotetrahydrofuran-3-ol**. Coupling HILIC with tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity, making it a powerful tool for quantifying the analyte directly in complex matrices without derivatization.[\[4\]](#)[\[5\]](#)

Experimental Workflow



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Caption: Workflow for the HILIC-LC-MS/MS analysis of **4-Aminotetrahydrofuran-3-ol**.

Detailed Protocol

1. Materials and Reagents:

- **4-Aminotetrahydrofuran-3-ol** standard ($\geq 98\%$ purity)
- Isotopically labeled **4-Aminotetrahydrofuran-3-ol** (e.g., d4-labeled) as internal standard (IS)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ammonium Formate (LC-MS grade)
- Methanol (LC-MS grade)

2. Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-Aminotetrahydrofuran-3-ol** and dissolve in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.
- Calibration Standards: Prepare a series of calibration standards in a suitable diluent (e.g., 90:10 acetonitrile:water) to cover the desired concentration range (e.g., 1 ng/mL to 500 ng/mL). Spike each standard with a fixed concentration of the internal standard.
- Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Spike with the internal standard. Centrifuge or filter through a 0.22 μ m syringe filter before injection.

3. HILIC-LC-MS/MS Conditions:

Parameter	Setting
Liquid Chromatograph	Waters ACQUITY UPLC or equivalent
Column	Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 μ m) or equivalent
Mobile Phase A	Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min)
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometer	Waters Xevo TQ-S or equivalent
Ionization Mode	Electrospray Ionization Positive (ESI+)
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

4. MRM Transitions: The specific MRM transitions (precursor ion \rightarrow product ion) must be optimized by infusing a standard solution of **4-Aminotetrahydrofuran-3-ol** and its labeled internal standard into the mass spectrometer.

- Expected Precursor Ion $[M+H]^+$: m/z 104.1
- Example MRM Transitions:
 - Quantifier: 104.1 \rightarrow m/z (optimized fragment 1)

- Qualifier: 104.1 → m/z (optimized fragment 2)
- Internal Standard: (e.g., d4-labeled) 108.1 → m/z (corresponding fragment)

Method Validation Parameters (Typical)

Parameter	Expected Range
Linearity (r^2)	> 0.998
Limit of Detection (LOD)	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 ng/mL
Precision (%RSD)	< 10%
Accuracy (% Recovery)	90 - 110%

Chiral Separation Considerations

4-Aminotetrahydrofuran-3-ol possesses two chiral centers, leading to the existence of stereoisomers.^{[1][3]} For applications where the quantification of individual enantiomers or diastereomers is required, chiral chromatography is necessary. This can be achieved using either chiral GC or chiral HPLC columns.^{[16][17][18]}

- Chiral HPLC: Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of small molecules with amine and hydroxyl groups.^{[16][19]}
- Chiral GC: After derivatization, the resulting derivatives can be separated on a chiral GC column (e.g., based on cyclodextrin derivatives).

Method development for chiral separations requires screening of different chiral stationary phases and mobile phases/temperature programs to achieve baseline resolution of the stereoisomers.^[20]

Conclusion

The two methods detailed in this application note provide robust and reliable approaches for the quantification of **4-Aminotetrahydrofuran-3-ol**. The choice of method will be dictated by

the specific requirements of the analysis, including sensitivity, sample matrix complexity, and available instrumentation. The GC-MS method with silylation is a well-established technique for volatile analysis, while the HILIC-LC-MS/MS method offers superior sensitivity and direct analysis for this polar compound. Both methods can be validated according to ICH guidelines to ensure data quality and regulatory compliance.

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